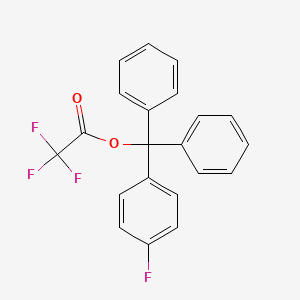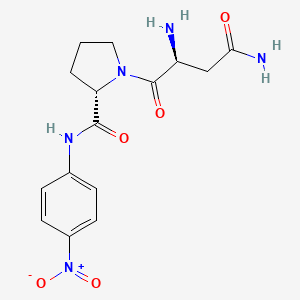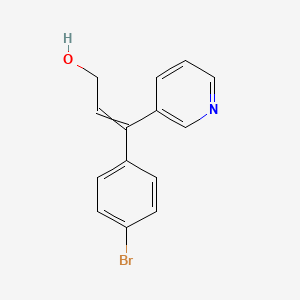![molecular formula C13H15NO4 B14372000 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 89968-12-7](/img/structure/B14372000.png)
3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of Lawesson’s reagent for the selective thionation of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process is designed to be efficient and scalable, ensuring consistent quality and high yield. The use of reliable and soluble reagents, such as Sulfurizing Reagent II, makes the process safe and convenient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, thionation reactions with Lawesson’s reagent can produce 3-[(dimethylamino)methylidene]furan-2(3H)-thiones .
Scientific Research Applications
3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
- 5-alkyl-3H-furan-2-ones
- 4-oxoalkanoate ester analogs
Uniqueness
3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one stands out due to its unique chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89968-12-7 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-5,7-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C13H15NO4/c1-14(2)7-11-9-5-8(16-3)6-10(17-4)12(9)13(15)18-11/h5-7H,1-4H3 |
InChI Key |
LBBOFBXXBBKFMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)

![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)



![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
